molecular formula C23H17Cl3N2O B10926755 4-chloro-3,5-bis(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole

4-chloro-3,5-bis(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10926755
M. Wt: 443.7 g/mol
InChI Key: MNCIVZWFBKWLTI-UHFFFAOYSA-N
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Description

4-{[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, pyrazole precursors, and methylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions vary depending on the desired transformation, but they often require specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl ethers.

Scientific Research Applications

4-{[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives and pyrazole-based molecules. Examples include:

  • 4-{[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENOL
  • 4-{[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}BENZENE

Uniqueness

What sets 4-{[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H17Cl3N2O

Molecular Weight

443.7 g/mol

IUPAC Name

4-chloro-3,5-bis(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17Cl3N2O/c1-29-20-12-2-15(3-13-20)14-28-23(17-6-10-19(25)11-7-17)21(26)22(27-28)16-4-8-18(24)9-5-16/h2-13H,14H2,1H3

InChI Key

MNCIVZWFBKWLTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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